molecular formula C15H21NOS B6641285 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol

Cat. No.: B6641285
M. Wt: 263.4 g/mol
InChI Key: OYLFOPXEYYYJLS-UHFFFAOYSA-N
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Description

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol is a complex organic compound characterized by its unique molecular structure. This compound features a tetrahydronaphthalene ring system attached to a thiolan ring, which is further modified by an amino group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol typically involves multi-step organic reactions. One common approach is the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with a suitable thiolan-3-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its interaction with biological targets can lead to the discovery of therapeutic agents for various diseases.

Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Aminotetralin: This compound shares a similar tetrahydronaphthalene ring system but lacks the thiolan-3-ol moiety.

  • Indole Derivatives: These compounds contain an indole nucleus and exhibit various biological activities.

Uniqueness: 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol is unique due to its combination of tetrahydronaphthalene and thiolan rings, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(7-8-18-11-15)10-16-14-6-5-12-3-1-2-4-13(12)9-14/h1-4,14,16-17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLFOPXEYYYJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NCC3(CCSC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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